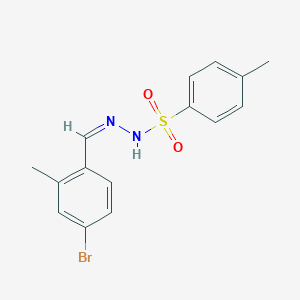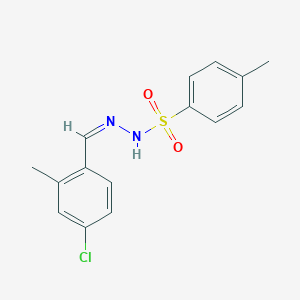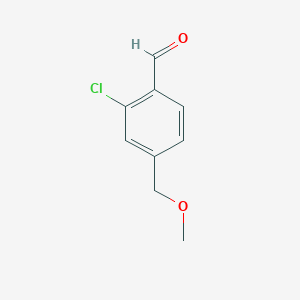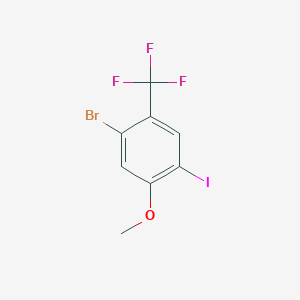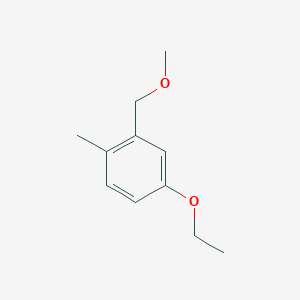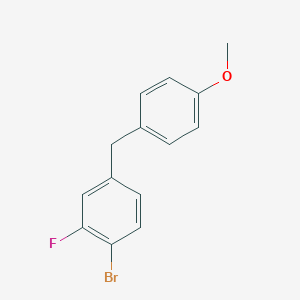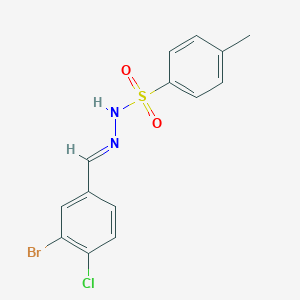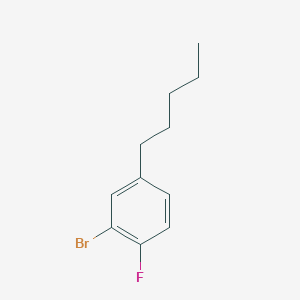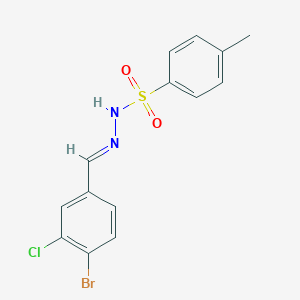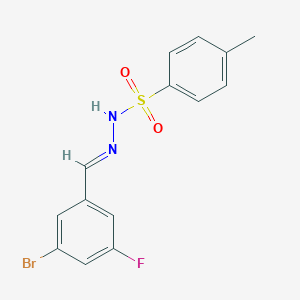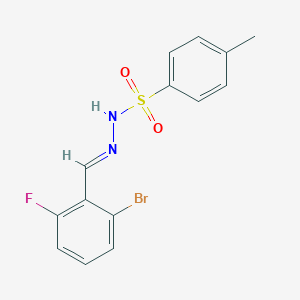
N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge . This compound also contains a sulfonohydrazide group, which is a functional group consisting of a sulfonyl group (SO2) attached to a hydrazine group (NH2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
Organic Synthesis: Suzuki–Miyaura Coupling
In organic chemistry, this compound can be utilized in the Suzuki–Miyaura coupling process. This reaction is a widely-applied method for forming carbon–carbon bonds using palladium-catalyzed cross-coupling of organoboron reagents with organic halides . The presence of a bromine atom and a sulfonohydrazide group in the compound suggests potential as a coupling partner in such reactions, contributing to the synthesis of complex organic molecules.
Medicinal Chemistry: Enzyme Inhibition
The structural features of this compound, particularly the fluorobenzylidene moiety, indicate potential use in the development of enzyme inhibitors. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as enhanced stability and bioavailability . This compound could be a candidate for the synthesis of inhibitors targeting enzymes relevant in disease pathways.
Agriculture: Boron-Carrier Molecules
In agricultural science, boron is an essential nutrient for plant growth. The boronic ester moiety of this compound could be explored for its use as a boron-carrier molecule, aiding in the delivery of boron to plants. This application could be particularly valuable in developing fertilizers or soil amendments to correct boron deficiencies .
Material Science: Polymer Synthesis
The compound’s boronic ester group is a key functional group in polymer chemistry. It can be involved in the formation of polymers with specific properties, such as thermal stability or electrical conductivity. Research into the use of this compound in polymer synthesis could lead to the development of new materials with tailored characteristics for industrial applications .
Environmental Science: Neutron Capture Therapy
Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment. The boron in these compounds accumulates in cancer cells and is then irradiated with neutrons, leading to cell destruction. The boronic ester in this compound could be investigated for its potential use in BNCT, offering a non-invasive treatment option for cancer .
Analytical Chemistry: Chromatography
In analytical chemistry, the compound’s unique structure could be utilized in chromatography as a stationary phase modifier. Its ability to interact with various chemical species could improve the separation of complex mixtures, aiding in the analysis of pharmaceuticals, environmental samples, or food products .
Biochemistry: Drug Delivery
The compound’s boronic ester group can react with diols, which are abundant in biological systems. This reactivity can be harnessed for drug delivery applications, where the compound could be used to transport therapeutic agents to specific sites in the body, potentially enhancing the efficacy and reducing the side effects of drugs .
Advanced Research: Radical Chemistry
The compound’s structure suggests potential use in radical chemistry research. Its boronic ester group can participate in radical reactions, which are valuable in synthesizing complex organic molecules. This application could be explored in the development of new synthetic methodologies or in the study of reaction mechanisms .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[(E)-(2-bromo-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUINEMXPUZYLC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



